(Bromoethynyl)benzene

Organic Synthesis Cyanation Cross-coupling

(Bromoethynyl)benzene (CAS 932-87-6), also known as 1-bromo-2-phenylacetylene, is a haloalkyne that serves as a versatile intermediate for constructing conjugated carbon–carbon bonds. It bridges the reactivity gap between its chloroethynyl and iodoethynyl analogs by balancing stability and activation potential.

Molecular Formula C8H5B
Molecular Weight 181.03 g/mol
CAS No. 932-87-6
Cat. No. B1266612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Bromoethynyl)benzene
CAS932-87-6
Molecular FormulaC8H5B
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CBr
InChIInChI=1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H
InChIKeyBPVHWNVBBDHIQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (Bromoethynyl)benzene (CAS 932-87-6) Is a Strategic Haloalkyne Building Block for Chemical Sourcing


(Bromoethynyl)benzene (CAS 932-87-6), also known as 1-bromo-2-phenylacetylene, is a haloalkyne that serves as a versatile intermediate for constructing conjugated carbon–carbon bonds. It bridges the reactivity gap between its chloroethynyl and iodoethynyl analogs by balancing stability and activation potential [1]. Its ethynyl bromine functionality is strategically positioned for selective oxidative addition in cross-coupling and cascade transformations, making it a preferred choice when both reactivity and chemoselectivity are required [2].

Procurement Pitfall: Why Chloroethynyl or Iodoethynyl Analogs Cannot Replace (Bromoethynyl)benzene


Simply substituting (chloroethynyl)benzene or (iodoethynyl)benzene for (bromoethynyl)benzene introduces quantifiable trade-offs in reactivity and selectivity. The chloro analog is intrinsically less reactive at the C–X bond, often requiring additives and delivering lower yields in electrophilic cyanation (23–70% vs. 51–95% for the bromide) [1]. Conversely, the iodo analog is overly reactive in certain gold-catalyzed cascades, generating significant homocoupling side products that erode selectivity, whereas the bromoalkyne undergoes selective cross-coupling [2]. Additionally, the bromoethynyl moiety provides a distinct MEP profile that drives halogen-bond engagement across 100% of structurally characterized examples, a feature not uniformly observed for the chloro analog (only 50%) [3].

Quantitative Differentiation of (Bromoethynyl)benzene from Haloalkyne Analogs: A Procurement Evidence Guide


Electrophilic Cyanation Yield Advantage: Bromide vs. Chloride

In Zn-mediated electrophilic cyanation reactions, (bromoethynyl)benzene-derived substrates deliver significantly higher yields than their (chloroethynyl)benzene counterparts. Alkynyl bromides react directly under optimized conditions, while inactive alkynyl chlorides require the addition of tetrabutylammonium bromide (TBAB) and still yield inferior results [1].

Organic Synthesis Cyanation Cross-coupling

Gold-Catalyzed Cascade Chemoselectivity: Bromo vs. Iodoalkynes

In Au(I)-catalyzed cascade cyclization–alkynylation of allenoates, alkynyl bromides and alkynyl iodides exhibit divergent chemoselectivity. Alkynyl iodides (including (iodoethynyl)benzene) generate significant amounts of homocoupled lactone–lactone dimers, whereas alkynyl bromides deliver the desired cross-coupled β-alkynyl-γ-butenolide selectively [1].

Gold Catalysis Cascade Cyclization Lactone Synthesis

Halogen-Bond Donor Propensity and Acceptor Preference: Bromoethynyl vs. Chloroethynyl and Iodoethynyl

The bromoethynyl group exhibits a distinct halogen-bond donor profile relative to its chloroethynyl and iodoethynyl counterparts. Calculated Molecular Electrostatic Potential (MEP) values follow the order I ≈ Cl < Br < I, placing bromoethynyl's σ-hole as significantly more electropositive than chloroethynyl. Structurally, all three characterized bromoethynyl species engaged in halogen bonding (3/3), whereas only two of the four chloroethynyl structures did so (2/4). Bromoethynyl donors also display ambident acceptor preference (π or N(pyr)), unlike iodoethynyl donors which bind exclusively to N(pyr) sites [1].

Supramolecular Chemistry Halogen Bonding Crystal Engineering

Synthetic Accessibility: High-Yield Preparation of (Bromoethynyl)benzene

A patent-protected preparation method delivers (bromoethynyl)benzene in 98% yield via a two-step sequence involving (1,1,2-tribromoethyl)benzene as a stable intermediate, followed by elimination [1]. This exceeds yields typically reported for direct NBS-based bromination approaches.

Organic Synthesis Process Chemistry Gram-Scale

Spectroscopic Fingerprint: IR Differentiation from (Chloroethynyl)benzene

The liquid-phase infrared spectrum of (bromoethynyl)benzene differs significantly from that of (chloroethynyl)benzene, particularly in the C≡C stretching region where the heavier bromine atom induces a distinct vibrational frequency shift [1]. Complete vibrational assignments have been established for both compounds, enabling definitive identity verification and purity assessment.

Vibrational Spectroscopy Analytical Chemistry Quality Control

High-Impact Application Scenarios Where (Bromoethynyl)benzene Outperforms Analogs


Selective Gold-Catalyzed Cascade Synthesis of β-Alkynyl-γ-butenolides

When constructing the β-alkynyl-γ-butenolide pharmacophore via Au(I)-catalyzed cyclization–alkynylation, (bromoethynyl)benzene is the alkynylating reagent of choice. Unlike (iodoethynyl)benzene, which generates significant homocoupling dimers, the bromoalkyne delivers the desired cross-coupled product selectively under mild, oxidant-free conditions [1]. This is critical for pharmaceutical lead-optimization libraries where product purity directly impacts biological assay reproducibility.

High-Yield Propiolonitrile Synthesis Without Halogen-Exchange Additives

For synthesizing arylpropiolonitrile building blocks, (bromoethynyl)benzene eliminates the need for tetrabutylammonium bromide (TBAB) additives that are mandatory when using the less reactive (chloroethynyl)benzene. Direct Zn-mediated cyanation of the bromoalkyne provides 51–95% isolated yields, whereas the chloroalkyne route (even with TBAB) caps at 70% yield [2]. This simplifies work-up procedures and reduces the cost of chromatographic purification in multi-kilogram campaigns.

Reliable Halogen-Bond-Driven Crystal Engineering and Co-Crystal Design

In designing halogen-bonded co-crystals, (bromoethynyl)benzene provides a statistically robust donor: 100% of structurally characterized examples engage in halogen bonds, compared with only 50% for the chloro analog. Furthermore, its ambident acceptor preference (π-clouds or pyridyl nitrogen) offers greater design flexibility than (iodoethynyl)benzene, which is restricted exclusively to N(pyr) acceptors [3]. This reliability reduces the synthetic iteration needed to achieve a desired supramolecular topology.

Scalable Multistep Synthesis via the Tribromoethyl Intermediate Route

The patent-described method for preparing (bromoethynyl)benzene proceeds through the stable (1,1,2-tribromoethyl)benzene intermediate in 98% overall yield [4]. This route avoids the use of N-bromosuccinimide and silver nitrate, which are typical for other bromoalkynes, reducing reagent costs and heavy-metal waste. The high yield and operational simplicity make this compound accessible for pilot-scale production in agrochemical or materials science programs.

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